Cas no 2091758-35-7 ((1R)-3-amino-1-(3-bromophenyl)propan-1-ol)

(1R)-3-Amino-1-(3-bromophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a stereospecific (R)-configuration at the C1 position. Its structure incorporates a 3-bromophenyl group and a primary amine functionality, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The bromine substituent enhances reactivity for further functionalization, while the amino and hydroxyl groups provide versatile handles for derivatization. This compound is particularly useful in the preparation of enantiomerically pure compounds, such as β-adrenergic receptor ligands or other bioactive molecules. Its high optical purity and well-defined stereochemistry ensure consistent performance in chiral resolution and catalyst design. Suitable for use under controlled conditions, it requires proper handling due to its amine reactivity.
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol structure
2091758-35-7 structure
Product Name:(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
CAS No:2091758-35-7
MF:C9H12BrNO
MW:230.10168170929
CID:6203757
PubChem ID:92135251
Update Time:2025-10-31

(1R)-3-amino-1-(3-bromophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(3-bromophenyl)propan-1-ol
    • EN300-1913287
    • 2091758-35-7
    • Inchi: 1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1
    • InChI Key: IPXHDZGCJJOHQI-SECBINFHSA-N
    • SMILES: BrC1=CC=CC(=C1)[C@@H](CCN)O

Computed Properties

  • Exact Mass: 229.01023g/mol
  • Monoisotopic Mass: 229.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.2Ų

(1R)-3-amino-1-(3-bromophenyl)propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1913287-0.05g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
0.05g
$827.0 2023-09-17
Enamine
EN300-1913287-0.1g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
0.1g
$867.0 2023-09-17
Enamine
EN300-1913287-0.25g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
0.25g
$906.0 2023-09-17
Enamine
EN300-1913287-0.5g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
0.5g
$946.0 2023-09-17
Enamine
EN300-1913287-1.0g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
1g
$1543.0 2023-05-31
Enamine
EN300-1913287-2.5g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
2.5g
$1931.0 2023-09-17
Enamine
EN300-1913287-5.0g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
5g
$4475.0 2023-05-31
Enamine
EN300-1913287-10.0g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
10g
$6635.0 2023-05-31
Enamine
EN300-1913287-1g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
1g
$986.0 2023-09-17
Enamine
EN300-1913287-5g
(1R)-3-amino-1-(3-bromophenyl)propan-1-ol
2091758-35-7
5g
$2858.0 2023-09-17

Additional information on (1R)-3-amino-1-(3-bromophenyl)propan-1-ol

Chemical Profile of (1R)-3-amino-1-(3-bromophenyl)propan-1-ol (CAS No. 2091758-35-7)

The compound (1R)-3-amino-1-(3-bromophenyl)propan-1-ol, identified by its CAS number 2091758-35-7, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol features a stereocenter at the propanol moiety, making it a valuable intermediate in the development of enantiomerically pure drugs. The presence of both an amino group and a brominated aromatic ring provides multiple functional handles for further chemical modifications, which are crucial for constructing complex molecular architectures in drug design.

In recent years, the demand for stereoselective synthesis has surged due to the correlation between molecular stereochemistry and pharmacological activity. The enantiomerically pure form of (1R)-3-amino-1-(3-bromophenyl)propan-1-ol has garnered attention for its potential applications in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. Such catalysts are pivotal in achieving high enantiomeric excesses during the production of pharmaceutical intermediates, thereby enhancing the overall efficiency of drug development pipelines.

The bromophenyl substituent in this compound introduces a reactive site that can be utilized for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct biaryl frameworks. These frameworks are prevalent in many biologically active molecules, including kinase inhibitors and antiviral agents. Consequently, (1R)-3-amino-1-(3-bromophenyl)propan-1-ol serves as a versatile building block for synthesizing novel therapeutic agents.

Current research in the field of organometallic chemistry has highlighted the importance of functionalized alcohols as precursors for metal-catalyzed transformations. The amino group in (1R)-3-amino-1-(3-bromophenyl)propan-1-ol can be selectively modified under mild conditions to yield imines, amides, or other nitrogen-containing heterocycles. These transformations are essential for diversifying molecular libraries in high-throughput screening campaigns, enabling the rapid identification of lead compounds with desired pharmacological properties.

Additionally, the stereochemical integrity of this compound is critical for its role in developing pharmacologically active molecules with specific biological activities. For instance, studies have demonstrated that enantiopure alcohols can exhibit differential binding affinities to biological targets due to steric and electronic effects inherent to their three-dimensional structures. This phenomenon underscores the importance of using high-purity stereoisomers like (1R)-3-amino-1-(3-bromophenyl)propan-1-ol in rational drug design.

Advances in computational chemistry have further enhanced the utility of this compound by enabling accurate prediction of its reactivity and interactions with biological systems. Molecular modeling studies have revealed that the conformational flexibility of (1R)-3-amino-1-(3-bromophenyl)propan-1-ol allows it to adopt multiple binding modes with protein targets, which could be exploited to design molecules with enhanced binding kinetics and reduced off-target effects. Such insights are invaluable for optimizing lead compounds during the drug discovery process.

In summary, (1R)-3-amino-1-(3-bromophenyl)propan-1-ol (CAS No. 2091758-35-7) represents a cornerstone molecule in modern pharmaceutical synthesis. Its unique structural features make it an indispensable intermediate for constructing complex drug candidates with tailored pharmacological profiles. As research continues to evolve, this compound is expected to play an increasingly pivotal role in the development of next-generation therapeutics across various disease areas.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.